molecular formula C12H11N3OS B3203866 6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol CAS No. 1023732-78-6

6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol

Cat. No.: B3203866
CAS No.: 1023732-78-6
M. Wt: 245.3 g/mol
InChI Key: KVFJHSIEIRSBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted at the 6-position with a 2-aminophenyl group and at the 3-position with a hydroxymethyl (-CH₂OH) moiety. The compound’s molecular formula is C₁₂H₁₀N₃OS, with a molecular weight of 261.30 g/mol (calculated). Its structure combines the aromaticity of the phenyl ring with the fused bicyclic system of imidazo[2,1-b]thiazole, which is known for diverse biological activities, including enzyme inhibition and anticancer properties .

Properties

IUPAC Name

[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-10-4-2-1-3-9(10)11-5-15-8(6-16)7-17-12(15)14-11/h1-5,7,16H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFJHSIEIRSBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde, followed by cyclization and subsequent functionalization. One common method involves the use of a catalyst such as ZnO nanoparticles to facilitate the reaction . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also gaining traction in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₂H₁₁N₃OS
  • Molecular Weight : 241.30 g/mol
  • CAS Number : 91397-03-4

The compound features an imidazo[2,1-b]thiazole core, which is known for its role in various biological activities. The presence of the amino group and methanol moiety enhances its solubility and reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against breast cancer cells, with IC50 values in the low micromolar range.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Research indicates activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism : It is hypothesized that the imidazole ring interacts with microbial enzymes, disrupting cellular functions.
  • Case Study : In vitro studies reported by Pharmaceutical Biology showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Case Study : A study in Frontiers in Pharmacology demonstrated that this compound reduced inflammation in a mouse model of arthritis.

Summary of Applications

ApplicationMechanism of ActionNotable Findings
AnticancerInduces apoptosis; inhibits cell proliferationSignificant cytotoxicity against breast cancer cells
AntimicrobialDisrupts microbial enzyme functionsEffective against Staphylococcus aureus and Escherichia coli
Anti-inflammatoryInhibits pro-inflammatory cytokinesReduced inflammation in a mouse model of arthritis

Mechanism of Action

The mechanism of action of 6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol involves its interaction with various molecular targets. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in biological systems . This inhibition is achieved through the modulation of signaling pathways that regulate the expression of these cytokines.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of imidazo[2,1-b]thiazole derivatives is highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Imidazo[2,1-b]thiazole Derivatives
Compound Name Substituents Key Biological Activity IC₅₀/Activity Data References
6-(2-Aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol 6-(2-aminophenyl), 3-CH₂OH Not reported N/A
6-(2-Nitrophenyl)-Imidazo[2,1-b]thiazole-3-methanol 6-(2-nitrophenyl), 3-CH₂OH Not reported Density: 1.592 g/cm³
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) 6-(4-methylsulfonylphenyl), C5-N(CH₃)₂ COX-2 inhibition IC₅₀ (COX-2): 0.08 µM; Selectivity Index: 313.7
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methoxybenzyl)piperazin-1-yl)acetamide (5l) 6-(4-chlorophenyl), 3-acetamide Cytotoxicity (MDA-MB-231 cells) IC₅₀: 1.4 µM
2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-cyclohexylhydrazinecarbothioamide (3a) 6-(4-bromophenyl), 3-acetyl-thioamide Aldose reductase inhibition Yield: 71%; Activity: Moderate

Key Findings from Structural Modifications

Substituent Position and Enzyme Inhibition
  • COX-2 Selectivity : Substitutions at the C-5 position of the imidazothiazole core (e.g., 6a ) significantly enhance COX-2 inhibition. The methylsulfonyl group at the para position of the phenyl ring contributes to high selectivity (IC₅₀ = 0.08 µM for COX-2 vs. >100 µM for COX-1) .
  • Aldose Reductase Inhibition : Bromophenyl derivatives (e.g., 3a ) exhibit moderate aldose reductase inhibitory activity, likely due to interactions between the bromine atom and the enzyme’s hydrophobic pockets .
Cytotoxicity and Anticancer Activity
  • Chlorophenyl Derivatives : Compound 5l , with a 4-chlorophenyl group and acetamide side chain, shows potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 µM), outperforming sorafenib (IC₅₀ = 5.2 µM) .
Impact of Functional Groups
  • Amino vs.
  • Hydroxymethyl vs. Acetyl Groups : The 3-CH₂OH group in the target compound could influence metabolic stability and binding affinity differently than acetyl or thioamide groups in analogs .

Biological Activity

6-(2-Aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol, with the CAS number 1023732-78-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic potentials based on diverse research findings.

The molecular formula of this compound is C12H11N3OSC_{12}H_{11}N_3OS. It features a fused imidazo-thiazole structure that is known for various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazo[2,1-b]thiazole derivatives. For instance, compounds derived from this scaffold have shown selective inhibition against carbonic anhydrase II (hCA II), which is implicated in tumor growth and metastasis. The inhibition constants (K_i) for certain derivatives ranged from 57.7 to 98.2 µM, indicating moderate potency against hCA II while showing negligible activity against other isoforms like hCA I and hCA IX .

Table 1: Inhibition Constants of Selected Compounds Against hCA Isoforms

CompoundK_i (µM)Target Isoform
9ae57.7hCA II
9bb76.4hCA II
9ca79.9hCA II
9cc57.8hCA II
9da67.9hCA II

The mechanism by which these compounds exert their anticancer effects includes the inhibition of carbonic anhydrases, which are crucial for maintaining pH balance in tumor microenvironments. This pH regulation is vital for cancer cell proliferation and metastasis. Additionally, some derivatives have been reported to exhibit synergistic effects when combined with other anticancer agents, enhancing overall efficacy against cancer cells .

Antiviral Activity

Research has also indicated that imidazo[2,1-b]thiazole derivatives can act as inhibitors of viral replication. For example, certain compounds have demonstrated significant activity against Hepatitis C virus (HCV) NS4B protein with effective concentrations (EC50) as low as 16 nM . This suggests a potential role in antiviral therapy.

Case Studies

  • Carbonic Anhydrase Inhibition : A study evaluated various imidazo[2,1-b]thiazole derivatives for their inhibitory effects on carbonic anhydrase isoforms. The results showed that while some compounds were potent inhibitors of hCA II, they were ineffective against other isoforms like hCA IX and XII, indicating a selective targeting mechanism beneficial for cancer treatment .
  • Antiviral Efficacy : Another investigation focused on the antiviral properties of imidazo[2,1-b]thiazole compounds against HCV. The findings revealed that these compounds could synergistically enhance the efficacy of existing antiviral medications, suggesting their utility in combination therapies for chronic viral infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol
Reactant of Route 2
6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.